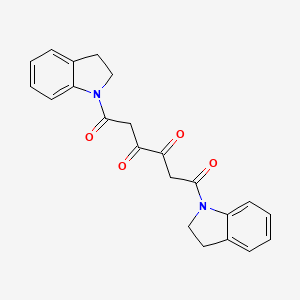

1,6-Bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

Proton NMR of related hexanediol derivatives shows characteristic signals for methylene groups adjacent to oxygen at δ 3.6–3.7 ppm and aliphatic chains at δ 1.5–1.6 ppm. For the target compound:

- Dihydroindole protons : Aromatic protons in the δ 6.5–7.5 ppm range, with adjacent methylenes at δ 3.2–3.8 ppm.

- Ketone-proximal methylenes : Deshielded protons near δ 2.4–2.6 ppm due to electron-withdrawing effects.

¹³C NMR would reveal four ketone carbonyls at ~205–215 ppm and amide-type carbons at ~165–175 ppm.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 376.4 corresponds to [M]⁺. Expected fragments include:

- Loss of ketone groups (m/z 376 → 338, 300)

- Cleavage between C3 and C4 (m/z 188.2 for C₁₁H₁₀N₁O₂⁺)

- Dihydroindole ring fragments (m/z 117.1 for C8H9N⁺)

Comparative Analysis with Structural Analogues

Table 2: Structural Comparison

Properties

IUPAC Name |

1,6-bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-19(13-21(27)23-11-9-15-5-1-3-7-17(15)23)20(26)14-22(28)24-12-10-16-6-2-4-8-18(16)24/h1-8H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOURAGZPRGOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC(=O)C(=O)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,6-Bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone typically involves the reaction of 2,3-dihydroindole with hexane-1,3,4,6-tetrone under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,6-Bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

Substitution: The indole moieties can undergo substitution reactions, where specific substituents replace hydrogen atoms on the indole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. .

Scientific Research Applications

1,6-Bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including its interactions with proteins and enzymes.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Industry: It is utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,6-Bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moieties play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,6-Diphenylhexane-1,3,4,6-tetrone

- Structure : Replaces indoline groups with phenyl rings at the hexane termini.

- Tautomerism: Exhibits keto-enol equilibrium in the solid state, favoring the enol form due to intramolecular hydrogen bonding and resonance stabilization .

- Crystallography: Adopts a symmetrical enolic structure in the crystalline phase, as confirmed by X-ray diffraction .

1,6-Bis(maleimido)hexane

- Structure: Features maleimide groups (electron-deficient dienophiles) instead of tetrone or indoline units.

- Functionality : Acts as a homobifunctional crosslinker in polymer chemistry, targeting sulfhydryl groups in biomolecules .

2,6-Bis[(S)-1-phenylethyl]-pyrroloisoindole-tetrone

- Structure : Contains a pyrroloisoindole core with phenylethyl substituents, differing from the hexane backbone of the target compound.

- Chirality : The (S)-phenylethyl groups introduce stereochemical complexity, enabling applications in asymmetric synthesis or pharmaceutical intermediates .

- Electronic Effects : The isoindole system may exhibit distinct redox properties compared to the indoline-tetrone hybrid.

Comparative Data Table

Key Research Findings

- Tautomeric Behavior: 1,6-Diphenylhexane-1,3,4,6-tetrone predominantly exists in the enolic form in the solid state, stabilized by intramolecular hydrogen bonding .

- Crosslinking Utility : 1,6-Bis(maleimido)hexane demonstrates the importance of hexane-linked bifunctional groups in polymer chemistry, a property that could be extrapolated to the target tetrone if functionalized appropriately .

Biological Activity

1,6-Bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a hexane backbone with two 2,3-dihydroindole moieties and four carbonyl groups. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Antioxidant Activity

Research indicates that 1,6-bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various models. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of 1,6-bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone. It has demonstrated cytotoxic effects against various cancer cell lines. Mechanistically, it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | In vitro cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values < 10 µM |

| Study 2 | Animal model of arthritis | Reduced paw swelling by 40% compared to control group |

| Study 3 | Oxidative stress model | Decreased ROS levels by 60% in treated cells |

The biological activity of 1,6-bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structural features allow it to effectively neutralize free radicals.

- Cytokine Modulation : It inhibits the signaling pathways involved in inflammation (e.g., NF-kB pathway).

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells leading to reduced proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.